![molecular formula C17H17F3N2O5S B2614119 5-methyl-4-(morpholinosulfonyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 1207041-44-8](/img/structure/B2614119.png)
5-methyl-4-(morpholinosulfonyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide
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Description
5-methyl-4-(morpholinosulfonyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide, also known as PFI-3, is a chemical compound that has gained significant attention in scientific research due to its potential as a histone demethylase inhibitor.
Scientific Research Applications
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The sequence has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility .
- Application : The protodeboronation strategy has been employed in the formal total synthesis of specific natural products. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B, showcasing its versatility in complex molecule construction .
Organic Synthesis and Protodeboronation
Total Synthesis of Natural Products
properties
IUPAC Name |
5-methyl-4-morpholin-4-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O5S/c1-11-15(28(24,25)22-6-8-26-9-7-22)10-14(27-11)16(23)21-13-4-2-12(3-5-13)17(18,19)20/h2-5,10H,6-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYDHIDDUTXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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